molecular formula C6H5ClO2S B15125227 Methyl 4-chlorothiophene-3-carboxylate

Methyl 4-chlorothiophene-3-carboxylate

Cat. No.: B15125227
M. Wt: 176.62 g/mol
InChI Key: WEADXQWLGSEVJZ-UHFFFAOYSA-N
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Description

Methyl 4-chlorothiophene-3-carboxylate is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chlorothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the chlorination of thiophene-3-carboxylic acid, followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a catalyst like pyridine to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

Scientific Research Applications

Methyl 4-chlorothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives, which are used in organic electronics and as intermediates in various chemical reactions.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals with anti-inflammatory and antimicrobial properties.

    Medicine: Researchers explore its use in drug discovery, particularly for developing new therapeutic agents targeting specific biological pathways.

    Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of methyl 4-chlorothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromothiophene-3-carboxylate
  • Methyl 4-fluorothiophene-3-carboxylate
  • Methyl 4-iodothiophene-3-carboxylate

Uniqueness

Methyl 4-chlorothiophene-3-carboxylate is unique due to its specific chlorine substitution, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C6H5ClO2S

Molecular Weight

176.62 g/mol

IUPAC Name

methyl 4-chlorothiophene-3-carboxylate

InChI

InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3

InChI Key

WEADXQWLGSEVJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC=C1Cl

Origin of Product

United States

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